REACTION_CXSMILES
|
C([N:11]1[CH2:18][CH2:17][CH2:16][C@H:12]1[C:13](O)=O)(OCC1C=CC=CC=1)=O.[BH4-].[Na+].[Br:21][C:22]1[CH:23]=C(N2CCC=C2)[CH:25]=[N:26][CH:27]=1>COCCOC.C(Cl)Cl>[Br:21][C:22]1[CH:23]=[C:13]([CH:12]2[CH2:16][CH2:17][CH2:18][NH:11]2)[CH:25]=[N:26][CH:27]=1 |f:1.2|
|
Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
5-bromo-3-(2-pyrrolin-1-yl)pyridine
|
Quantity
|
5.63 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)N1C=CCC1
|
Name
|
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 2 h at 25° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
affording a colorless solution
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resuting gum dissolved in methylene chloride (50 mL)
|
Type
|
ADDITION
|
Details
|
To this solution was added
|
Type
|
STIRRING
|
Details
|
this was stirred at 25° C. for 36 h
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo and 6M HCl (200 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with isopropyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:11]1[CH2:18][CH2:17][CH2:16][C@H:12]1[C:13](O)=O)(OCC1C=CC=CC=1)=O.[BH4-].[Na+].[Br:21][C:22]1[CH:23]=C(N2CCC=C2)[CH:25]=[N:26][CH:27]=1>COCCOC.C(Cl)Cl>[Br:21][C:22]1[CH:23]=[C:13]([CH:12]2[CH2:16][CH2:17][CH2:18][NH:11]2)[CH:25]=[N:26][CH:27]=1 |f:1.2|
|
Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
5-bromo-3-(2-pyrrolin-1-yl)pyridine
|
Quantity
|
5.63 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)N1C=CCC1
|
Name
|
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 2 h at 25° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
affording a colorless solution
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resuting gum dissolved in methylene chloride (50 mL)
|
Type
|
ADDITION
|
Details
|
To this solution was added
|
Type
|
STIRRING
|
Details
|
this was stirred at 25° C. for 36 h
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo and 6M HCl (200 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with isopropyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |